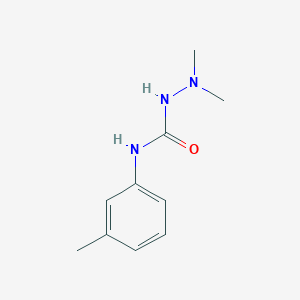

1-(Dimethylamino)-3-(3-methylphenyl)urea

Description

Properties

CAS No. |

19102-40-0 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(dimethylamino)-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C10H15N3O/c1-8-5-4-6-9(7-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |

InChI Key |

DMSHEPCAXLUGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-methylphenyl isocyanate+dimethylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been reported to provide a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(Dimethylamino)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 3-methylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

Purity Trends :

- Aromatic substituents (e.g., fluorophenyl, pyridinyl) generally yield higher purity (>90%) due to crystallinity .

- Aliphatic substituents (e.g., ethyl, propyl) often result in lower purity (60–76%) due to side reactions .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Dimethylamino)-3-(3-methylphenyl)urea to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise reactions: (i) introducing dimethylamino groups via nucleophilic substitution, (ii) forming the urea linkage using isocyanate coupling, and (iii) coupling aromatic substituents via palladium-catalyzed cross-coupling. Critical parameters include solvent choice (e.g., DCM or ethanol), catalyst loading (e.g., Pd-based), and temperature control (60–80°C for urea formation). Statistical experimental design (e.g., factorial or response surface methods) minimizes trials while maximizing yield and purity . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the urea linkage (-NH-C(=O)-NH-) and aromatic/dimethylamino substituents. For example, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO, expected [M+H] = 194.12) .

Q. How should researchers design preliminary biological activity screenings for this compound?

- Methodological Answer : Begin with in vitro assays targeting pathways relevant to urea derivatives:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare with structurally similar compounds like 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-methylphenyl)urea, which showed antiproliferative activity at µM ranges .

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric kits. Urea derivatives often act as ATP-competitive inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the bioactivity of this compound?

- Methodological Answer : Systematically modify substituents and analyze effects:

-

Aromatic Ring : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -Cl, -F) to alter electron density and binding affinity. For example, 3-chlorophenyl analogs showed enhanced kinase inhibition .

-

Urea Linkage : Substitute with thiourea or amide groups to compare hydrogen-bonding capacity.

-

Dimethylamino Group : Replace with morpholino or piperazinyl groups to modulate solubility and target interaction. SAR tables (Table 1) should compare IC, logP, and binding energies .

Table 1. Example SAR for Analogues

Substituent (R) IC (µM) logP Target Protein 3-methylphenyl 12.4 2.1 Kinase X 3-chlorophenyl 8.7 2.8 Kinase X 4-fluorophenyl 15.2 1.9 Protease Y

Q. What computational strategies are recommended for predicting reaction pathways and optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for urea bond formation .

- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents/catalysts. For example, Bayesian optimization reduces trial runs by 40% in similar urea syntheses .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to refine temperature/pressure conditions .

Q. How can contradictory data in biological assays (e.g., varying IC across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For instance, discrepancies in antiproliferative activity may arise from differing serum concentrations in cell media .

- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., hydrolysis of the urea group) that may affect results.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography if biological activity deviates significantly from SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.